molecular formula C15H10BrN3O3 B2609627 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate CAS No. 512840-02-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate

Numéro de catalogue B2609627
Numéro CAS: 512840-02-7
Poids moléculaire: 360.167
Clé InChI: SVXFQTQLIVTDCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s worth noting that 4-oxobenzo[d][1,2,3]triazin derivatives have been studied as potential anti-Alzheimer agents .


Molecular Structure Analysis

The molecular structure of 4-oxobenzo[d][1,2,3]triazin derivatives has been studied using molecular modeling and molecular dynamic studies . These studies help understand the interaction of these compounds with biological targets .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate” are not detailed in the retrieved papers, 4-oxobenzo[d][1,2,3]triazin derivatives have been involved in various chemical reactions for their synthesis .

Applications De Recherche Scientifique

Anti-Alzheimer Agents

Novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds showed good inhibitory activity against AChE . This suggests that these compounds could be potential anti-Alzheimer agents.

Cholinesterase Inhibitors

A new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids were designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This indicates that these compounds could be used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis where cholinesterase inhibitors are used.

Anti-Cancer Agents

The compound IVi, which is similar to the compound , has shown potent inhibitory activity against breast cancer cell T47D . This suggests that these compounds could be potential anti-cancer agents.

Modulators of GPR139

4-oxo-3,4-dihydro-1,2,3-benzotriazines have been identified as modulators of GPR139 . GPR139 is an orphan G-protein-coupled receptor that is expressed in the brain, particularly in the habenula, septum, and hypothalamus. It has been implicated in a variety of biological processes, including regulation of growth hormone secretion, control of feeding behavior, and modulation of pain sensation.

Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water has been established . These derivatives have shown significant scope in the development of new drugs.

Synthesis of Pyrrole-3-Carboxylic Acid Phenylamide

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib.

Orientations Futures

The future directions for the research on 4-oxobenzo[d][1,2,3]triazin derivatives could include further exploration of their potential as cholinesterase inhibitors . Additionally, more comprehensive studies on their synthesis, properties, and biological activities could be beneficial.

Propriétés

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXFQTQLIVTDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-bromobenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.